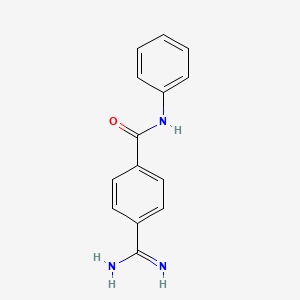![molecular formula C16H20N2O6S B1235813 [3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine](/img/structure/B1235813.png)
[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3,4-methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine is a dipeptide consisting of a modified L-proline residue attached to L-alanine via a peptide linkage. It is a dipeptide and a member of benzodioxoles. It contains a L-alanino group.
科学的研究の応用
Preparation and Resolution
The compound has been studied for its preparation and enantiomeric resolution. Yamada, Fujii, and Shioiri (1962) detailed the preparation of D- and L-forms of 3-(3,4-methylenedioxyphenyl)-alanine via chemical or biological resolution of N-acetyl-3-(3,4-methylenedioxyphenyl)-DL-alanine. They employed fractional recrystallization and Takadiastase-mediated hydrolysis for producing these enantiomers in good yield (Yamada, Fujii, & Shioiri, 1962).
Analytical Method Development
A chemometrics-assisted spectrophotometric method was developed by Damiani et al. (2005) for the simultaneous determination of levodopa and carbidopa, where levodopa shares a similar structure with 3-(3,4-methylenedioxyphenyl)-alanine. This method showcases the application in analytical chemistry and pharmaceutical analysis (Damiani et al., 2005).
Derivative Synthesis
Davis et al. (1980) synthesized derivatives of 3-amino-3,4-dihydro-1-hydroxycarbostyril, which is structurally related to 3-(3,4-methylenedioxyphenyl)-alanine. Their work involves exploring the chemical synthesis of similar compounds, providing insights into derivative synthesis and modification (Davis et al., 1980).
Enantiomeric Separation
Lou et al. (1992) researched the enantiomeric separation of phenylalanine, DOPA, and related intermediates using supercritical fluid chromatography. This study highlights the relevance of such compounds in chromatographic techniques and their separation for research and analytical purposes (Lou et al., 1992).
Melanin Chemistry
Swan and Waggott (1970) worked on the quantitative assessment of different types of units present in dopa-melanin, involving compounds like 3,4-dihydroxyphenyl[carboxy-14C]alanine. This research contributes to understanding the role of such compounds in melanin chemistry and related biological processes (Swan & Waggott, 1970).
特性
製品名 |
[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]alanine |
|---|---|
分子式 |
C16H20N2O6S |
分子量 |
368.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-(1,3-benzodioxol-5-yl)-1-hydroxy-5-(sulfanylmethyl)pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H20N2O6S/c1-8(16(20)21)17-15(19)11-5-10(12(6-25)18(11)22)9-2-3-13-14(4-9)24-7-23-13/h2-4,8,10-12,22,25H,5-7H2,1H3,(H,17,19)(H,20,21)/t8-,10?,11-,12?/m0/s1 |
InChIキー |
LNRYWMBIOOXPID-MLHUMARHSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CC(C(N1O)CS)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC(C(=O)O)NC(=O)C1CC(C(N1O)CS)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



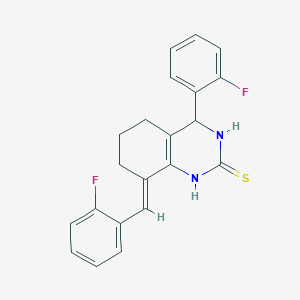
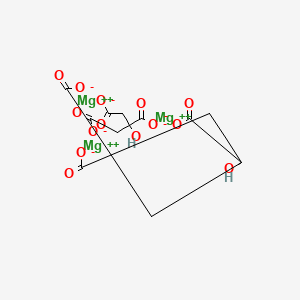
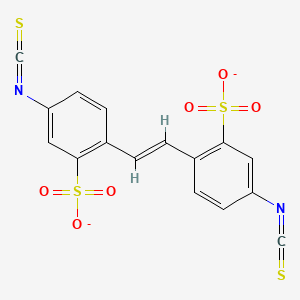
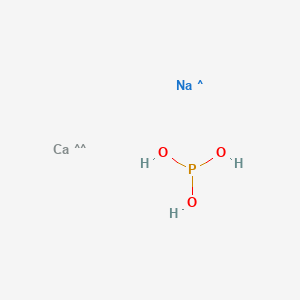


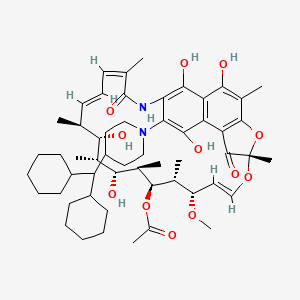
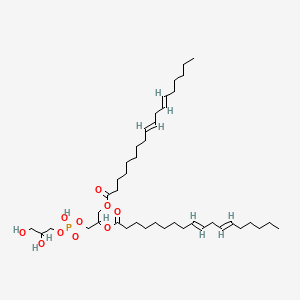
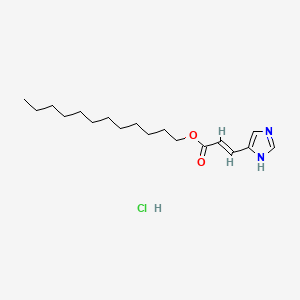
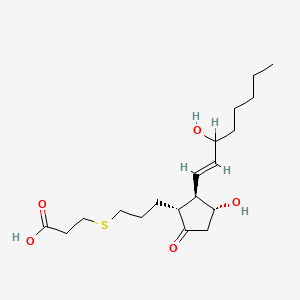
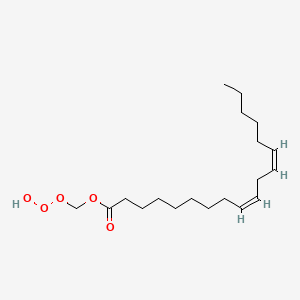
![N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1235751.png)

